Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 4-ethoxyaniline with ethyl 2-bromo-1,3-thiazole-4-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the bromine atom of ethyl 2-bromo-1,3-thiazole-4-carboxylate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the thiazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives, reduced ester derivatives
Substitution: Amino-substituted thiazoles, thiol-substituted thiazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
- Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
- Ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
- Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the ethoxy group in this compound may confer unique properties such as increased solubility and specific interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-11-7-5-10(6-8-11)15-14-16-12(9-20-14)13(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYZRMYAMPLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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